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Technical Guide: Fmoc-Solid Phase Synthesis of H-(Gly)3-Lys(N3)-OH

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Compound of Interest		
Compound Name:	H-(Gly)3-Lys(N3)-OH	
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Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the standard methodology for the chemical synthesis of peptides, offering a streamlined process where excess reagents and byproducts are removed by simple filtration.[1] The Fmoc/tBu strategy is widely employed due to its use of a mild base for Nα-deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[2]

This guide provides a detailed protocol for the synthesis of the azido-functionalized tetrapeptide, **H-(Gly)3-Lys(N3)-OH**. The incorporation of an azido group, specifically on the lysine side chain, furnishes a versatile chemical handle for bioorthogonal "click" chemistry reactions.[1][3] The azide functionality is stable under standard SPPS conditions, including exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.[4] This makes Fmoc-Lys(N3)-OH an invaluable building block for creating peptide-drug conjugates, fluorescently labeled probes, and other advanced biomaterials. The target peptide, **H-(Gly)3-Lys(N3)-OH**, contains a triglycine spacer and a C-terminal azido-lysine, making it a useful reagent for bioconjugation applications.

Materials and Reagents

The successful synthesis of the target peptide requires high-quality reagents. The following table summarizes the necessary materials.



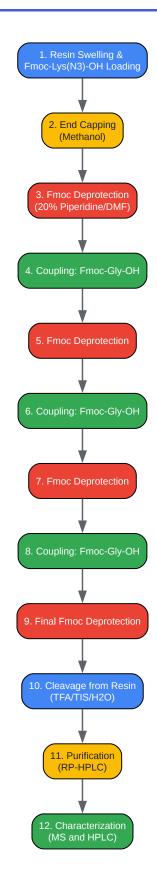
Reagent/Material	Grade	Recommended Supplier	Purpose
2-Chlorotrityl chloride (2-CTC) Resin	100-200 mesh, 1% DVB	Sigma-Aldrich, Novabiochem	Solid support for C- terminal acid
Fmoc-Lys(N3)-OH	Synthesis Grade	ChemPep, AnaSpec, Novabiochem	First amino acid to be loaded
Fmoc-Gly-OH	Synthesis Grade	Orpegen, AltaBioscience	Amino acid for chain elongation
N,N- Dimethylformamide (DMF)	Peptide Synthesis Grade	ThermoFisher Scientific	Primary solvent
Dichloromethane (DCM)	Reagent Grade	Sigma-Aldrich	Solvent for resin washing and loading
20% (v/v) Piperidine in DMF	Reagent Grade	Prepared in-house	Fmoc deprotection
N,N'- Diisopropylethylamine (DIPEA)	Reagent Grade	Sigma-Aldrich	Activation base
HBTU / HOBt	Synthesis Grade	Merck, Chem-Impex	Coupling reagents
Trifluoroacetic acid (TFA)	Reagent Grade	Sigma-Aldrich	Cleavage from resin
Triisopropylsilane (TIS)	Reagent Grade	Sigma-Aldrich	Scavenger in cleavage cocktail
Diethyl ether (cold)	Reagent Grade	ThermoFisher Scientific	Peptide precipitation
Acetonitrile (ACN)	HPLC Grade	ThermoFisher Scientific	HPLC mobile phase
Methanol (MeOH)	Reagent Grade	Sigma-Aldrich	General washing



Experimental Workflow

The synthesis of **H-(Gly)3-Lys(N3)-OH** follows a structured workflow involving resin preparation, iterative amino acid coupling, and final cleavage/purification.





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Caption: General workflow for the Fmoc-SPPS of H-(Gly)3-Lys(N3)-OH.



Detailed Synthesis Protocol Resin Loading: Attachment of Fmoc-Lys(N3)-OH

- Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel with DCM for 30-60 minutes. Drain the solvent.
- Loading Solution: Dissolve Fmoc-Lys(N3)-OH (1.2 eq, 0.3 mmol) in DCM. Add DIPEA (4.0 eq, 1.0 mmol).
- Attachment: Add the amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
- Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
- Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the
 resin under vacuum. The loading efficiency can be determined spectrophotometrically by
 cleaving the Fmoc group from a small, weighed sample of resin with a known volume of 20%
 piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at
 ~300 nm.

Peptide Chain Elongation: (Gly)3 Synthesis

The following steps constitute one cycle for the addition of a single glycine residue and are repeated three times.



Step	Reagent / Solvent	Equivalents (relative to resin loading)	Time	Purpose
1. Swelling	DMF	-	15 min	Resin preparation
2. Fmoc Deprotection	20% Piperidine in DMF	-	3 min	Fmoc removal
3. Fmoc Deprotection	20% Piperidine in DMF	-	7 min	Complete Fmoc removal
4. Washing	DMF (5x), DCM (3x)	-	-	Reagent removal
5. Coupling	Fmoc-Gly-OH	3.0	45-60 min	Peptide bond formation
HBTU / HOBt	3.0	45-60 min	Activation of carboxyl group	
DIPEA	6.0	45-60 min	Maintaining basic pH	-
6. Washing	DMF (5x), DCM (3x)	-	-	Removal of excess reagents
7. Monitoring	Kaiser Test	-	~5 min	Confirmation of reaction completion

Protocol for a single cycle:

- Swell the peptide-resin in DMF for 15 minutes.
- Perform the Nα-Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes.
- Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.



- In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
- Monitor the coupling reaction for the absence of free primary amines using a Kaiser test. If the test is positive, the coupling step can be repeated.
- Wash the resin with DMF (5x) and DCM (3x).
- Repeat steps 1-7 two more times to complete the (Gly)3 sequence.
- After the final coupling, perform a final Fmoc deprotection (steps 1-3) to yield the N-terminal free amine.

Peptide Cleavage and Deprotection

The final step is to cleave the peptide from the solid support and remove any remaining sidechain protecting groups.

Reagent	Composition	Volume	Time
Cleavage Cocktail	95% TFA / 2.5% TIS / 2.5% H ₂ O	10 mL per 100 mg of resin	2-3 hours

Protocol:

- Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
- Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The azide group is stable to these conditions.
- Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to recover the remaining peptide.



- Reduce the volume of the TFA solution using a rotary evaporator or a stream of nitrogen.
- Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet again with cold ether, and centrifuge. Repeat this wash 2-3 times.
- Dry the final peptide pellet under vacuum to obtain a white powder.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification

Purification is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter	Condition
Column	Preparative C18 column
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Gradient	A linear gradient, e.g., 5-50% B over 40 minutes
Detection	UV at 220 nm and 280 nm

Protocol:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
- Inject the solution onto the preparative RP-HPLC system.
- Collect fractions corresponding to the major peak.
- Analyze the collected fractions by analytical HPLC to confirm purity.



• Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Analysis	Expected Result
Analytical RP-HPLC	Single major peak with >95% purity
Mass Spectrometry (ESI-MS)	Observed mass should match the calculated mass

Peptide Identity:

Sequence: H-Gly-Gly-Gly-Lys(N3)-OH

• Molecular Formula: C12H21N7O5

Calculated Molecular Weight: 343.34 Da

Expected Mass (ESI-MS, [M+H]+): 344.35 m/z

Conclusion

This guide outlines a comprehensive and robust protocol for the Fmoc-solid phase synthesis of **H-(Gly)3-Lys(N3)-OH**. The use of Fmoc-Lys(N3)-OH provides a stable and versatile building block for introducing an azide moiety, which is crucial for subsequent bioconjugation via click chemistry. By following the detailed steps for resin loading, iterative coupling, cleavage, and purification, researchers can reliably produce this valuable peptide reagent for applications in drug development, diagnostics, and chemical biology.

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